molecular formula C13H24N4O3S B6086284 1-(1-{[1-(isopropylsulfonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol

1-(1-{[1-(isopropylsulfonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol

Cat. No. B6086284
M. Wt: 316.42 g/mol
InChI Key: VLYAGORTUUAKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-{[1-(isopropylsulfonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(1-{[1-(isopropylsulfonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects
1-(1-{[1-(isopropylsulfonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(1-{[1-(isopropylsulfonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol in lab experiments is its high potency and specificity. It can be used at low concentrations, which reduces the risk of toxicity and off-target effects. However, one of the limitations is its poor solubility in water, which can make it challenging to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 1-(1-{[1-(isopropylsulfonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol. One direction is to investigate its potential as a treatment for other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Another direction is to explore its potential as a therapeutic agent for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties for clinical use.
Conclusion
In conclusion, 1-(1-{[1-(isopropylsulfonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol is a chemical compound that has shown promise as a therapeutic agent in scientific research. Its anti-inflammatory, anti-cancer, and neuroprotective effects make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of 1-(1-{[1-(isopropylsulfonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol involves the reaction between 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid and isopropylsulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with sodium borohydride and ethanol to yield the final product.

Scientific Research Applications

1-(1-{[1-(isopropylsulfonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, it has been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and stroke.

properties

IUPAC Name

1-[1-[(1-propan-2-ylsulfonylpiperidin-4-yl)methyl]triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O3S/c1-10(2)21(19,20)17-6-4-12(5-7-17)8-16-9-13(11(3)18)14-15-16/h9-12,18H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYAGORTUUAKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCC(CC1)CN2C=C(N=N2)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-{[1-(isopropylsulfonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol

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